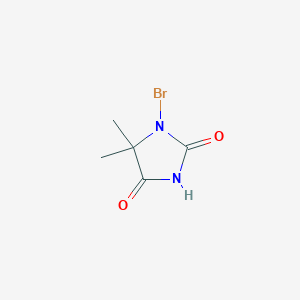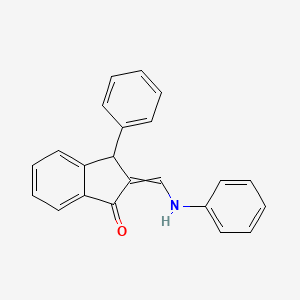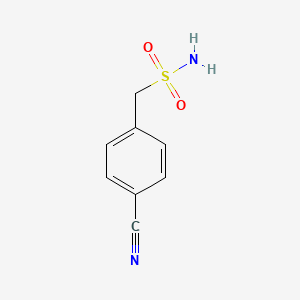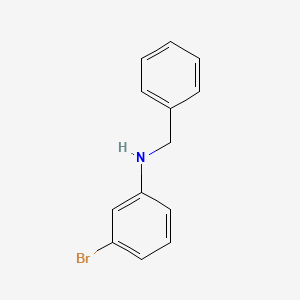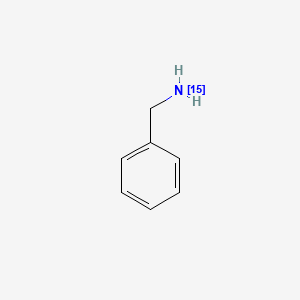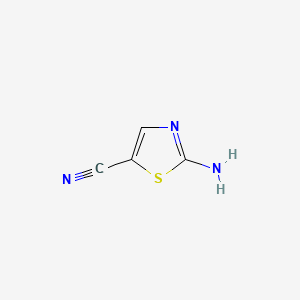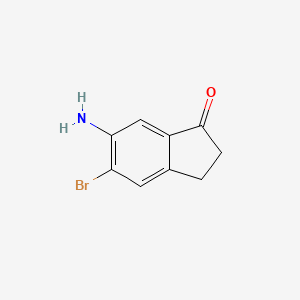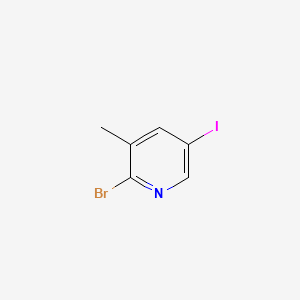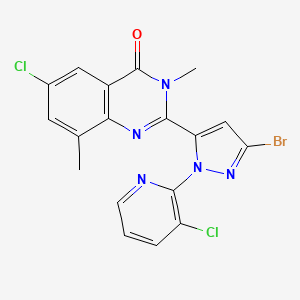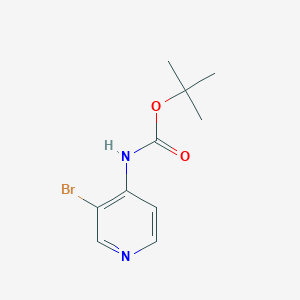
tert-Butyl (3-bromopyridin-4-yl)carbamate
描述
tert-Butyl (3-bromopyridin-4-yl)carbamate: is a chemical compound with the molecular formula C11H15BrN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: tert-Butyl (3-bromopyridin-4-yl)carbamate can be synthesized through a multi-step process. One common method involves the bromination of pyridine followed by the introduction of the tert-butyl carbamate group. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a base like potassium carbonate (K2CO3). The reaction is carried out in an organic solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination and subsequent carbamate formation using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures high yield and purity of the final product .
化学反应分析
Types of Reactions:
Substitution Reactions: tert-Butyl (3-bromopyridin-4-yl)carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form pyridine N-oxides or reduction reactions to form dehalogenated products.
Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like cesium carbonate (Cs2CO3) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products:
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dehalogenated pyridines.
Coupling Reactions: Formation of biaryl compounds or other coupled products.
科学研究应用
Chemistry: tert-Butyl (3-bromopyridin-4-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of heterocyclic compounds and as a building block in combinatorial chemistry .
Biology and Medicine: In medicinal chemistry, this compound is used in the development of pharmaceuticals. It serves as a precursor for the synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases .
Industry: The compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various industrial applications, including the synthesis of advanced materials .
作用机制
The mechanism of action of tert-Butyl (3-bromopyridin-4-yl)carbamate involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the carbamate group. The bromine atom can act as a leaving group in substitution reactions, while the carbamate group can participate in hydrogen bonding and other interactions. These properties make the compound versatile in organic synthesis and medicinal chemistry .
相似化合物的比较
- tert-Butyl (3-bromopyridin-2-yl)carbamate
- tert-Butyl (5-bromopyridin-3-yl)carbamate
- tert-Butyl (3-chloropyridin-4-yl)carbamate
Comparison:
- tert-Butyl (3-bromopyridin-4-yl)carbamate is unique due to the position of the bromine atom on the pyridine ring, which influences its reactivity and the types of reactions it can undergo.
- tert-Butyl (3-bromopyridin-2-yl)carbamate has the bromine atom at a different position, leading to variations in its chemical behavior and applications.
- tert-Butyl (5-bromopyridin-3-yl)carbamate has a similar structure but with the bromine atom at the 5-position, affecting its reactivity and potential uses.
- tert-Butyl (3-chloropyridin-4-yl)carbamate has a chlorine atom instead of bromine, which can result in different reactivity and applications due to the different properties of chlorine compared to bromine .
属性
IUPAC Name |
tert-butyl N-(3-bromopyridin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-8-4-5-12-6-7(8)11/h4-6H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPLNTUECLIOOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443829 | |
| Record name | tert-Butyl (3-bromopyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
257937-08-9 | |
| Record name | tert-Butyl (3-bromopyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


